molecular formula C21H24N2O3 B2999596 2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 954000-39-6

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2999596
CAS No.: 954000-39-6
M. Wt: 352.434
InChI Key: SINOMBIJMQUIBW-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenoxy group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

    Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling of the acetamide group: The final step involves the coupling of the 3-methylphenoxy group and the tetrahydroquinoline moiety with an acetamide group under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and tetrahydroquinoline moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its chemical formula C19H24N2O3C_{19}H_{24}N_{2}O_{3} and its structural components that include a tetrahydroquinoline moiety and a phenoxy group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. For example, related compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is suggested based on structural analogs.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies demonstrated that similar compounds can inhibit the expression of matrix metalloproteinases (MMPs), which are crucial in the inflammatory response. For instance, a related compound was found to significantly reduce IL-1β-induced MMP13 expression in chondrosarcoma cells, suggesting that this compound may possess similar anti-inflammatory properties .

The biological activity of this compound can be attributed to its interaction with specific signaling pathways:

  • MAPK Pathway Inhibition : Compounds structurally similar to this compound have been shown to inhibit the phosphorylation of ERK and p38 MAPK pathways. This modulation is critical for reducing the expression of pro-inflammatory cytokines and enzymes involved in cartilage degradation .
  • Cytotoxicity Against Tumor Cells : Preliminary data suggest that this compound may induce cytotoxic effects selectively in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies with minimal side effects .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
3-B2 (related compound)Anti-inflammatoryInhibited MMP13 and ADAMTS9 expression in IL-1β-stimulated cells
Various tetrahydroquinoline derivativesAnticancerInduced apoptosis in tumor cell lines; selective cytotoxicity observed
Similar phenoxy compoundsCytotoxicityDemonstrated effective inhibition of tumor growth

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-21(25)23-11-5-7-16-13-17(9-10-19(16)23)22-20(24)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOMBIJMQUIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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